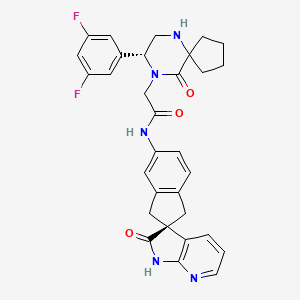

MK-3207

説明

2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, commonly referred to as MK-3207, is a high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist. It was developed to address migraine pathophysiology by blocking CGRP-mediated vasodilation and neurogenic inflammation . This compound features a spirocyclic core with a 6,9-diazaspiro[4.5]decane moiety and a fused indene-pyrrolopyridine system, contributing to its unique binding profile . Preclinical studies highlight its exceptional potency (IC₅₀ = 0.024 nM in human CGRP receptor assays) and oral bioavailability (>50% in monkeys), making it a clinical candidate for migraine prophylaxis .

特性

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAANWYREOQRFB-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241931 | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957118-49-9 | |

| Record name | MK 3207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3207 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-3207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

MK-3207の合成には、薬物動態を改善するための極性官能基の導入を含む、いくつかのステップが含まれます。 合成における重要なステップの1つは、環状スルフィミデートの非対称水素化であり、アミン含有ベンジル性立体中心が導入されます . This compoundの工業生産方法は広く文書化されていませんが、合成経路は通常、高純度と収率を確保するために複数のステップを含みます .

化学反応の分析

MK-3207は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成できます。

還元: 還元反応は、化合物内の官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

MK-3207は、さまざまな分野での応用について広く研究されてきました。

化学: カルシトニン遺伝子関連ペプチド受容体拮抗薬の薬物動態と薬力学を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、さまざまな生物学的プロセスにおけるカルシトニン遺伝子関連ペプチドの役割を調査するために使用されます。

医学: This compoundは、偏頭痛の病態生理に関与するカルシトニン遺伝子関連ペプチド受容体を阻害することにより、偏頭痛の治療に有望であることが示されています.

作用機序

類似の化合物との比較

This compoundは、カルシトニン遺伝子関連ペプチド受容体拮抗薬として知られる化合物のクラスに属し、"ゲパント"とも呼ばれます。類似の化合物には以下が含まれます。

- オルセゲパント(BIBN4096BS)

- テルケゲパント(MK-0974)

- リメゲパント(BMS-927711)

- ウブロゲパント(MK-1602)

- アトゲパント(MK-8031)

これらの化合物と比較して、this compoundはより高い効力と経口生物学的利用能を示しています。 また、半減期が長く、偏頭痛治療のより効果的な選択肢となっています.

類似化合物との比較

Telcagepant (MK-0974)

Telcagepant, another spirocyclic CGRP antagonist, shares a similar indene-pyrrolopyridine scaffold but lacks the 3,5-difluorophenyl substitution in the diazaspirodecane ring. While potent (IC₅₀ = 1.4 nM), its oral bioavailability in monkeys (10–20%) is significantly lower than MK-3207 . Human PET studies with [¹¹C]MK-4232 (a radiolabeled derivative of this compound) revealed that telcagepant achieves only 30–50% central CGRP receptor occupancy at efficacious doses (140 mg PO), suggesting peripheral action suffices for migraine relief .

Spirocyclic Derivatives with Halogen Modifications

A structurally related compound, 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4374877 A2), incorporates iodine and trifluoromethyl groups . While its CGRP affinity is unreported, the halogen substitutions suggest improved target engagement or metabolic stability. However, the bulky iodine may reduce blood-brain barrier permeability compared to this compound’s compact difluorophenyl group .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Comparative Profiles of CGRP Receptor Antagonants

| Compound | Target IC₅₀ (nM) | Oral Bioavailability (Monkey) | Central Receptor Occupancy (Human) | Key Structural Differentiators |

|---|---|---|---|---|

| This compound | 0.024 | >50% | Not reported | 3,5-Difluorophenyl; optimized spirocyclic core |

| Telcagepant | 1.4 | 10–20% | 30–50% at 140 mg PO | Lacks difluorophenyl; lower solubility |

| EP 4374877 A2 | N/A | N/A | N/A | Iodine/trifluoromethyl substitutions |

生物活性

The compound 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, also known as MK-3207, is a complex organic molecule primarily studied for its biological activity as a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has shown promise in the treatment of migraines and other inflammatory conditions.

- Molecular Formula: C31H30N6O3F2

- Molecular Weight: 572.6 g/mol

- CAS Number: 1380887-60-4

This compound functions by antagonizing the CGRP receptor, which plays a significant role in the pathophysiology of migraines. By blocking CGRP's action, this compound can reduce vasodilation and neurogenic inflammation associated with migraine attacks. This mechanism has been validated in several preclinical and clinical studies.

Efficacy in Migraine Treatment

Clinical trials have demonstrated that this compound significantly reduces the frequency and severity of migraine attacks compared to placebo. A study published in Pain highlighted that patients receiving this compound experienced a reduction in migraine days per month, with some achieving complete relief from attacks during the trial period .

Inhibition of Necroptosis

Research has indicated that compounds related to this compound exhibit inhibitory effects on necroptosis, a form of programmed cell death implicated in various inflammatory diseases. One study found that derivatives of diazaspiro compounds could inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial for necroptosis signaling . This suggests potential applications beyond migraine treatment, particularly in inflammatory disorders.

Table: Summary of Key Studies on this compound

Q & A

Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound?

The spirocyclic core (e.g., 6,9-diazaspiro[4.5]decane) can be synthesized via cyclization reactions using intermediates like 2-aza-spiro[3.4]octan-1,3-dione derivatives. Key steps include:

- Cyclization : Utilize intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro junction.

- Functionalization : Introduce substituents (e.g., 3,5-difluorophenyl) via Suzuki-Miyaura coupling or halogenation (e.g., N-iodosuccinimide for iodination) .

- Purification : Apply reverse-phase C18 column chromatography (acetonitrile/water gradient) for isolation .

Q. How can researchers validate the stereochemical integrity of the (8R) and (2R) configurations?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers.

- X-ray crystallography : Confirm absolute configuration via single-crystal diffraction analysis of intermediates or final products .

- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., time-dependent DFT) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-MS : Monitor purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).

- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to confirm structural integrity, especially for spirocyclic and acetamide moieties .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the difluorophenyl ring .

- Free-energy perturbation (FEP) : Calculate binding free energies for substituent modifications (e.g., replacing fluorine with chlorine) .

- MD simulations : Evaluate conformational flexibility of the spirocyclic system under physiological conditions .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally analogous compounds?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3,5-difluorophenyl vs. 4-tolyl) and measure IC50 values in enzyme assays .

- Off-target profiling : Use panels like Eurofins’ CEREP to identify non-specific interactions that may explain divergent results .

- Crystallographic analysis : Compare target-bound vs. unbound conformations to clarify mechanistic discrepancies .

Q. How can non-covalent interactions (e.g., halogen bonding) be exploited to enhance this compound’s solubility and bioavailability?

- Halogen bonding : Introduce iodine or bromine substituents to engage with protein backbone carbonyls or solvent molecules, improving aqueous solubility .

- Co-crystallization : Screen with co-solvents (e.g., cyclodextrins) to form inclusion complexes that enhance dissolution rates .

- LogP optimization : Balance lipophilic (spirocyclic core) and hydrophilic (acetamide) groups using calculated partition coefficients (e.g., SwissADME) .

Q. What methodologies are recommended for studying metabolic pathways and detoxification mechanisms of this compound?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the diazaspiro ring) .

- LC-HRMS : Detect glutathione adducts to pinpoint reactive metabolites causing toxicity .

- CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。